![molecular formula C15H26O2 B14632039 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one CAS No. 57637-57-7](/img/structure/B14632039.png)
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one is a bicyclic organic compound. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . This compound is known for its unique structure and significant reactivity, making it a valuable component in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one involves multiple steps. One common method is the nucleophilic ring cleavage of meso-epoxides by treatment with aryl-NH-1,2,3-triazoles in the absence of metal catalysts . The reaction typically proceeds under mild conditions and is environmentally friendly.
Industrial Production Methods
In industrial settings, the compound is often produced using a combination of organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) and triethylamine in solvents like acetonitrile at elevated temperatures . This method ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, forming corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, often facilitated by its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organic bases for substitution reactions . The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield.
Major Products
The major products formed from these reactions include oxides, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one involves its high nucleophilicity and ability to form stable intermediates. It acts as a catalyst by facilitating the formation of reactive intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved include various organic substrates and reaction intermediates .
相似化合物的比较
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one is unique due to its high nucleophilicity and stability, making it a versatile catalyst and reagent in various chemical processes . Its ability to form stable intermediates and participate in a wide range of reactions sets it apart from other similar compounds .
属性
CAS 编号 |
57637-57-7 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
6-(4-hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C15H26O2/c1-10(6-8-16)12-9-11-5-7-15(12,4)13(17)14(11,2)3/h10-12,16H,5-9H2,1-4H3 |
InChI 键 |
PNMMRARURIFAKI-UHFFFAOYSA-N |
规范 SMILES |
CC(CCO)C1CC2CCC1(C(=O)C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)



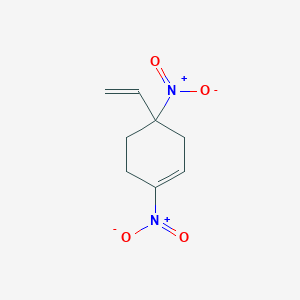
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
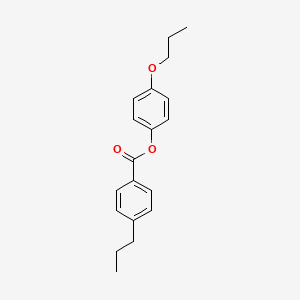
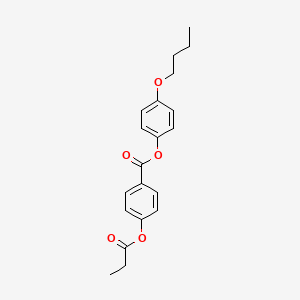
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
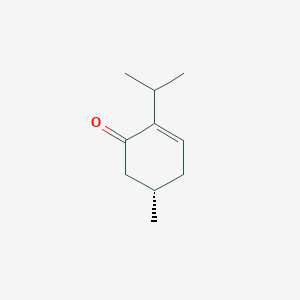
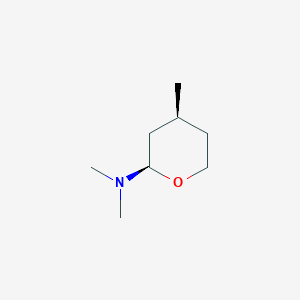
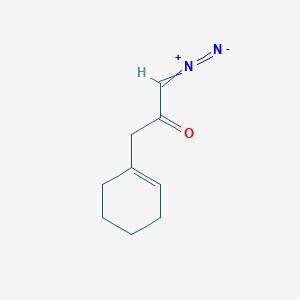
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
